3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione
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Overview
Description
3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, phenoxy, and imidazolidine-dione moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phenoxypropyl intermediate: This involves the reaction of 4-methylphenol with an epoxide, such as epichlorohydrin, under basic conditions to form 2-hydroxy-3-(4-methylphenoxy)propyl alcohol.
Imidazolidine-dione formation: The intermediate is then reacted with a suitable isocyanate to form the imidazolidine-dione ring structure.
Final coupling: The two imidazolidine-dione intermediates are coupled through a methylene bridge, typically using formaldehyde or a similar reagent under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The imidazolidine-dione rings can be reduced to form imidazolidines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Imidazolidines.
Substitution products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its multiple functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve hydrogen bonding, hydrophobic interactions, and covalent modifications of target proteins or enzymes. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups, used in various organic synthesis reactions.
Acetylacetone: Another compound with keto-enol tautomerism, used as a building block in organic synthesis.
Uniqueness
The uniqueness of 3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C31H40N4O8 |
---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
3-[2-hydroxy-3-(4-methylphenoxy)propyl]-1-[[3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]methyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C31H40N4O8/c1-20-7-11-24(12-8-20)42-17-22(36)15-32-26(38)30(3,4)34(28(32)40)19-35-29(41)33(27(39)31(35,5)6)16-23(37)18-43-25-13-9-21(2)10-14-25/h7-14,22-23,36-37H,15-19H2,1-6H3 |
InChI Key |
OZBYBNWMXWXNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C(=O)C(N(C2=O)CN3C(=O)N(C(=O)C3(C)C)CC(COC4=CC=C(C=C4)C)O)(C)C)O |
Origin of Product |
United States |
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